

An In-depth Technical Guide on the Thermodynamic Properties of 2,2-Dimethylbutanamide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available data and general methodologies related to the thermodynamic properties of **2,2-Dimethylbutanamide**. It is important to note that specific experimental thermodynamic data for this compound is limited in publicly accessible databases. The information presented herein is based on computed data and established principles of thermodynamics for related compounds.

Introduction to 2,2-Dimethylbutanamide

2,2-Dimethylbutanamide, with the molecular formula C₆H₁₃NO, is a primary amide.[1] Amides are a crucial functional group in organic chemistry and biochemistry, forming the backbone of proteins.[2][3] The thermodynamic properties of such molecules are fundamental to understanding their stability, reactivity, and behavior in various systems, which is of particular interest in fields like drug development and material science.

Computed Physicochemical Properties

While experimental thermodynamic data for **2,2-Dimethylbutanamide** is not readily available, computational methods provide estimations of its physical and chemical properties. These computed values, sourced from PubChem, offer a preliminary understanding of the molecule's characteristics.[1]



Table 1: Computed Physicochemical Properties of 2,2-Dimethylbutanamide

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	PubChem[1]
Molecular Weight	115.17 g/mol	PubChem[1]
IUPAC Name	2,2-dimethylbutanamide	PubChem[1]
CAS Number	102014-33-5	PubChem[1]
XLogP3-AA (LogP)	0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	115.099714038 Da	PubChem[1]
Topological Polar Surface Area	43.1 Ų	PubChem[1]
Heavy Atom Count	8	PubChem[1]

Thermodynamic Data of Structurally Related Compounds

To provide context and a basis for estimation, the experimental thermodynamic properties of structurally similar compounds are presented. 2,2-Dimethylbutane (Neohexane) shares the same carbon skeleton, while 2,2-Dimethylpropanamide (Pivalamide) is a closely related amide. This data is sourced from the NIST Chemistry WebBook.

Table 2: Thermodynamic Properties of 2,2-Dimethylbutane (Gas Phase)



Property	Value	Units	Temperature (K)	Reference
ΔfH°gas	-185.8 ± 1.1	kJ/mol	298.15	Scott D.W., 1974[4]
S°gas	358.57 ± 2.09	J/mol <i>K</i>	298.15	Scott D.W., 1974[4]
Cp,gas	141.5 ± 0.3	J/molK	298.15	Scott D.W., 1974[4]

Table 3: Thermodynamic Properties of 2,2-Dimethylpropanamide (Gas Phase)

Property	Value	Units	Temperature (K)	Reference
ΔfH°gas	-282.3 ± 1.2	kJ/mol	298.15	Not specified[5]
S°gas	355.2 ± 4.2	J/mol*K	298.15	Not specified[5]

General Experimental Protocols for Determining Thermodynamic Properties of Amides

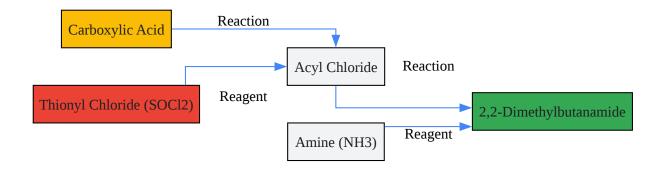
The determination of thermodynamic properties for a solid amide like **2,2-**

Dimethylbutanamide typically involves calorimetric techniques. The following outlines a general experimental approach.

Synthesis and Purification

The first step is to obtain a highly pure sample of the compound. Amides can be synthesized through various methods, such as the reaction of a carboxylic acid with an amine, which may require a dehydrating agent.[2] A common laboratory-scale synthesis is the reaction of an acyl chloride with an amine.





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A possible synthesis route for **2,2-Dimethylbutanamide**.

Purification is critical and is typically achieved through recrystallization or sublimation to ensure the sample is free of impurities that could affect the thermodynamic measurements.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion (ΔcH°).

- Combustion Calorimetry: A precisely weighed sample of the amide is combusted in a bomb calorimeter in the presence of excess oxygen.
- Measurement: The temperature change of the surrounding water bath is measured to calculate the heat released during combustion.
- Calculation: The standard enthalpy of combustion is calculated from the heat released and the molar mass of the compound.
- Hess's Law: The standard enthalpy of formation is then calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Entropy

Adiabatic Heat-Capacity Calorimetry: The heat capacity (Cp) of the substance is measured
as a function of temperature, typically from near absolute zero (using a cryostat) up to a



desired temperature.

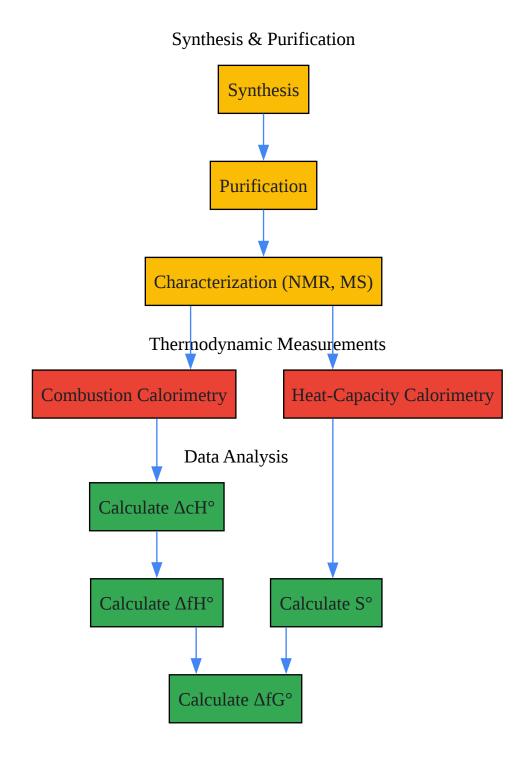
- Procedure: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions.
- Calculation of Entropy: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropy of any phase transitions.

 $S^{\circ}(T) = (Cp/T)dT$ from 0 to T

Visualization of Workflows and Relationships Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a chemical compound.





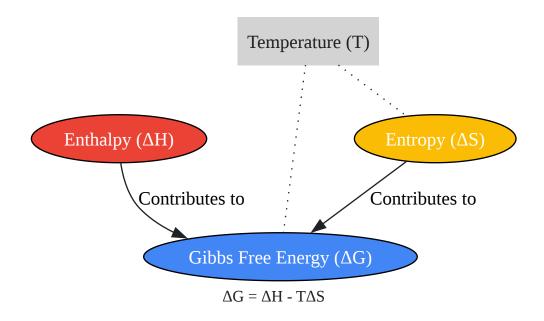
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General workflow for determining thermodynamic properties.

Interrelation of Core Thermodynamic Properties



The fundamental thermodynamic properties are interconnected, as described by the Gibbs free energy equation.



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Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

While specific experimental thermodynamic data for **2,2-Dimethylbutanamide** remains to be published in readily accessible sources, this guide provides a framework for understanding its likely properties and the methodologies required for their determination. The provided computed data offers a starting point for theoretical considerations, and the data for analogous compounds can serve as a valuable reference. For definitive thermodynamic values, experimental determination following the outlined protocols is necessary.

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